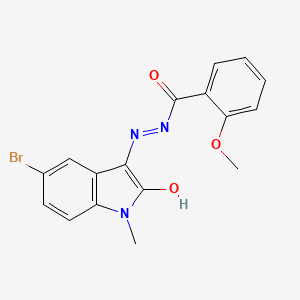
3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl acetate, also known as CDMMPA, is a chemical compound that belongs to the pyran family. It is a crystalline solid that is widely used in scientific research for various purposes.
Scientific Research Applications
3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl acetate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various pyran derivatives. It is also used as a reagent in organic synthesis reactions and as a reference standard in analytical chemistry. This compound has been used in the synthesis of antiviral, anticancer, and antifungal agents.
Mechanism of Action
The mechanism of action of 3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl acetate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound may also interact with other receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have antiviral, anticancer, and antifungal properties. This compound has also been shown to inhibit the growth of certain bacteria and to have insecticidal activity. Additionally, it has been reported to have analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl acetate has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not well understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research involving 3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl acetate. One area of interest is the development of new pyran derivatives with enhanced biological activity. Another area of research is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl acetate involves the reaction of 3-chloro-2-hydroxy-6-methylpyran-4-one with dimethylamine and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid. The final product is obtained by recrystallization from a suitable solvent.
properties
IUPAC Name |
[3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3/c1-6-9(15-7(2)13)5-8(11)10(14-6)12(3)4/h5,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIXIWFQKRTNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(O1)N(C)C)Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6107057.png)
![N-(2-furylmethyl)-2-{3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B6107062.png)
![cyclopentyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6107068.png)
![1-[4-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6107076.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B6107091.png)
![N-(tert-butyl)-2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B6107101.png)

![2-{2-[3-(hydroxymethyl)-3-(3-methoxybenzyl)-1-piperidinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6107110.png)

![N,N'-{[(4,6,7-trimethyl-2-quinazolinyl)amino]methylylidene}dipropanamide](/img/structure/B6107135.png)

![2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6107139.png)
![1-tert-butyl-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6107151.png)
![2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B6107158.png)